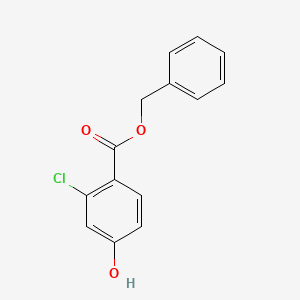

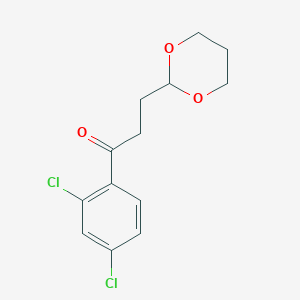

2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

説明

The compound of interest, 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis and pharmaceutical intermediate production. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 4-(2,4-Dichlorophenoxy)phenol is achieved through etherization, reduction, diazotization, and hydrolysis reactions, starting from 2,4-dichlorophenol and p-chloronitrobenzene, with a total yield of 57.6% . This suggests that the synthesis of 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone could also involve multiple reaction steps, possibly starting from dichlorophenol derivatives.

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques such as FT-IR, UV–vis, and 1H-NMR . For example, the structure of 4-(2,4-Dichlorophenoxy)phenol was primarily identified by TLC, IR, and 1H NMR . These techniques could similarly be applied to determine the molecular structure of 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone.

Chemical Reactions Analysis

Chemical reactions involving related compounds can be quite complex. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves tandem oxidative aminocarbonylation-cyclization reactions . This indicates that the chemical reactions to synthesize or modify 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone could also be intricate and may require specific conditions such as the presence of a palladium catalyst.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined using various analytical techniques. For example, the properties of derivatives of 1,4-dioxan were determined, and the preparation of these compounds was described . Similarly, the physical and chemical properties of 2',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone would need to be characterized using techniques such as TG–DTA, DSC, GPC, and solubility tests .

科学的研究の応用

Microwave- and Ultrasound-Assisted Semisynthesis

A study explores the semisynthesis of natural methoxylated propiophenones using microwave and ultrasound heating, demonstrating an efficient method for producing phenylpropanes followed by oxidation in wet dioxane. This method compares favorably with conventional heating techniques (Joshi, Sharma, & Sinha, 2005).

Hydrogenation and Hydrogenolysis Studies

Another research focuses on the dehydrogenation of benzyl-type alcohols by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), providing insights into the yield of propiophenone under various conditions, which is relevant for understanding the chemical behavior of related compounds (Ohki, Nishiguchi, & Fukuzumi, 1979).

Derivatives of 1,4‐dioxan

Research on 1,4-dioxan derivatives, including 2,3-dichloro-1,4-dioxan, has been conducted to synthesize and determine the properties of various ether derivatives. This study contributes to the broader understanding of the chemical properties and potential applications of dioxan-related compounds (Tellegen, 2010).

Halogeno-1,4-dioxans and Derivatives

The reaction of trans-2,3-dichloro-1,4-dioxan with different compounds to produce various derivatives, along with an analysis of their structures and reaction mechanisms, is detailed in another study. This research adds to the comprehension of dioxan compounds and their potential applications in various fields (Ardrey & Cort, 1970).

特性

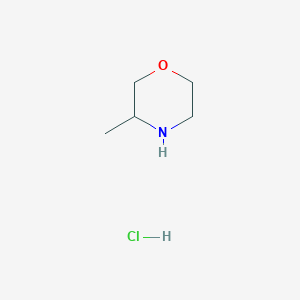

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKSNJIXSWYGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604612 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

CAS RN |

884504-46-5 | |

| Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。